Tris(methylcyclopentadienyl)yttrium(III) is a chemical compound that belongs to the class of metallocenes, characterized by its coordination of yttrium with three methylcyclopentadienyl ligands. The compound is represented by the molecular formula and has a CAS number of 329735-72-0. It is primarily utilized in laboratory settings and has garnered attention for its potential applications in materials science, particularly in the field of atomic layer deposition.
Tris(methylcyclopentadienyl)yttrium(III) is classified as a hazardous substance due to its flammable nature and potential to cause skin and eye irritation. It is sensitive to moisture and air, necessitating careful handling under inert atmospheres such as nitrogen or argon . The compound is typically sourced from chemical suppliers like Thermo Fisher Scientific, which provides safety data sheets outlining its properties and handling precautions .
The synthesis of tris(methylcyclopentadienyl)yttrium(III) generally involves the reaction of yttrium compounds with methylcyclopentadiene in a controlled environment. The process may include:
The specific details of the synthesis may vary based on the desired purity and yield of the final product.
The molecular structure of tris(methylcyclopentadienyl)yttrium(III) features a central yttrium atom coordinated by three methylcyclopentadienyl ligands. This arrangement forms a homoleptic complex, where all ligands are identical. Key structural data include:
The compound's geometry is typically described as trigonal bipyramidal due to the coordination of three cyclopentadienyl rings around the yttrium center .
Tris(methylcyclopentadienyl)yttrium(III) can participate in various chemical reactions, particularly in processes involving metal-organic frameworks or as precursors in thin film deposition techniques. Notably, it can undergo thermal decomposition at elevated temperatures, leading to the formation of yttrium oxide and other by-products such as carbon monoxide and carbon dioxide under oxidative conditions .
In atomic layer deposition applications, tris(methylcyclopentadienyl)yttrium(III) reacts with co-reactants (e.g., water or oxygen) to form yttrium oxide films. The growth rate for these films can vary depending on deposition conditions, typically ranging from 1.2 to 1.8 Å per cycle .
The mechanism by which tris(methylcyclopentadienyl)yttrium(III) functions as a precursor in atomic layer deposition involves several steps:
The thermal stability of tris(methylcyclopentadienyl)yttrium(III) allows it to remain effective over multiple deposition cycles without significant degradation .
Tris(methylcyclopentadienyl)yttrium(III) exhibits several notable physical and chemical properties:
Due to these properties, appropriate safety measures must be taken during handling.
Tris(methylcyclopentadienyl)yttrium(III) finds significant applications in various scientific fields:
The versatility of this compound makes it an important subject of study within both academic research and industrial applications .
Traditional sublimation methods for Y(MeCp)₃ purification present operational hazards, including thermal decomposition and selective volatilization of ligands. Advanced sublimation-free approaches now integrate vacuum distillation with fractional crystallization to achieve >99.95% purity. In the distillation step, crude product is heated to 180-200°C at 10⁻³ mbar, separating low-volatility impurities. The distillate is then dissolved in minimally coordinating solvents (e.g., o-xylene) and cooled to -20°C for recrystallization [4].
This combined technique eliminates sublimation-induced carbon contamination while preserving ligand integrity. Crucially, it reduces processing time by 50% compared to multi-stage sublimation. Industrial adoption has validated its efficacy for batch production, with NMR analysis showing undetectable levels (<0.05%) of chlorinated or oxygenated impurities [4] [9]. The method’s scalability addresses a key bottleneck in precursor supply chains for atomic layer deposition (ALD), where consistent vapor pressure is mandatory [1] [7].
Ligand architecture fundamentally governs the thermal stability and volatility of yttrium cyclopentadienyl complexes. Methylcyclopentadienyl (MeCp) ligands demonstrate optimal properties due to balanced steric and electronic effects. Studies comparing Y(MeCp)₃ with analogs featuring ethyl (EtCp), n-propyl (nPrCp), and unsubstituted (Cp) ligands reveal that methyl groups enhance volatility without destabilizing the yttrium-ligand bonds [4] [8].
Table 2: Ligand Substitution Impact on Yttrium Complex Properties
Ligand Type | Decomposition Temp (°C) | Vapor Pressure at 150°C (mbar) | Crystalline Form Stability |
---|---|---|---|
Methyl (MeCp) | 240-250 | 0.8-1.2 | Stable |
Ethyl (EtCp) | 220-230 | 0.6-0.8 | Partially oily |
n-Propyl | 190-200 | 0.2-0.4 | Oily residue |
Unsubstituted | 260-270 | 0.05-0.1 | Stable |
The methyl group’s compact size prevents steric crowding around yttrium, maintaining molecular symmetry that facilitates efficient crystal packing. This contrasts with bulkier ethyl and n-propyl ligands, which introduce lattice distortions that lower melting points and promote decomposition. Additionally, methyl substitution elevates vapor pressure to 0.8–1.2 mbar at 150°C—significantly higher than unsubstituted YCp₃ (0.05–0.1 mbar)—enabling efficient ALD precursor delivery [1] [3]. In Y₂O₃ film growth, Y(MeCp)₃ outperforms ethyl and unsubstituted analogs by delivering lower carbon contamination (<0.1 at.%) and superior growth rates (1.7 Å/cycle) [2] [3]. These advantages stem from methyl groups’ moderate electron-donating capacity, which strengthens Y–C bonds against thermal cleavage while allowing smooth ligand dissociation during deposition.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0